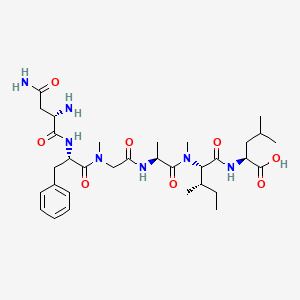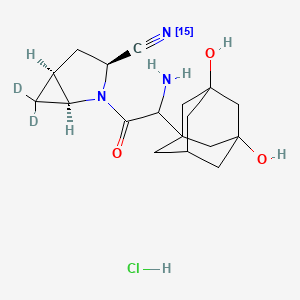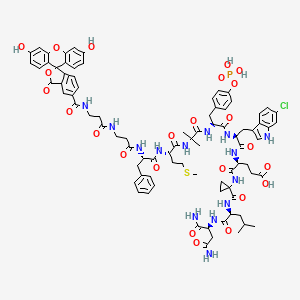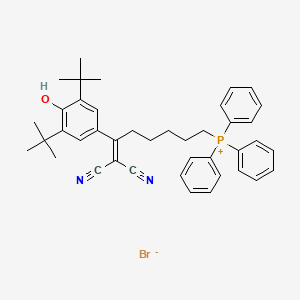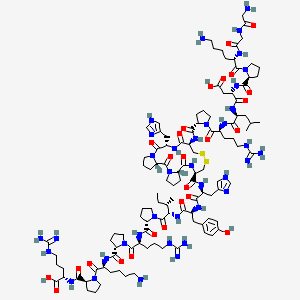
Ggkpdlrpchppchyiprpkpr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Waglerin-1 is a peptide toxin derived from the venom of the Wagler’s pit viper (Tropidolaemus wagleri). This compound is known for its potent antagonistic effects on nicotinic acetylcholine receptors (nAChR) and its modulatory effects on gamma-aminobutyric acid (GABA) receptors . Waglerin-1 has a molecular weight of approximately 2520 Da and consists of 22 amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Waglerin-1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Waglerin-1 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and biological activity .
Chemical Reactions Analysis
Types of Reactions
Waglerin-1 primarily undergoes interactions with biological receptors rather than traditional chemical reactions. It acts as a competitive antagonist at the nicotinic acetylcholine receptor and modulates the activity of GABA receptors .
Common Reagents and Conditions
The synthesis of Waglerin-1 involves standard peptide synthesis reagents such as protected amino acids, coupling reagents (e.g., DIC, HOBt), and deprotection agents (e.g., trifluoroacetic acid). The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The primary product of Waglerin-1 synthesis is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure, biologically active peptide .
Scientific Research Applications
Waglerin-1 has a wide range of applications in scientific research:
Neuroscience: It is used to study the function and pharmacology of nicotinic acetylcholine receptors and GABA receptors.
Pharmacology: Waglerin-1 serves as a tool to investigate the mechanisms of receptor antagonism and modulation.
Drug Development: The unique properties of Waglerin-1 make it a candidate for the development of novel therapeutics targeting nAChR and GABA receptors.
Mechanism of Action
Waglerin-1 exerts its effects by selectively blocking the epsilon subunit of the muscle nicotinic acetylcholine receptor (nAChR). This blockade prevents the binding of acetylcholine, thereby inhibiting receptor activation and subsequent muscle contraction . Additionally, Waglerin-1 modulates GABA receptors by either potentiating or depressing GABA-induced currents, depending on the receptor subtype . The molecular targets of Waglerin-1 include the nAChR and GABA receptor complexes, which are critical for neurotransmission and muscle function .
Comparison with Similar Compounds
Waglerin-1 is unique in its selective antagonism of the epsilon subunit of nAChR. Similar compounds include:
Waglerin-2 and Waglerin-3: These peptides also target nAChR but differ in their amino acid sequences and binding affinities.
Tripeptide-3 (SYN®-AKE): This synthetic peptide mimics the effects of Waglerin-1 and is used in cosmetic applications for its muscle-relaxing properties.
Other Snake Venom Peptides: Various peptides from snake venoms exhibit similar receptor antagonism but differ in their specificity and potency.
Waglerin-1 stands out due to its high specificity for the epsilon subunit of nAChR and its dual modulatory effects on GABA receptors, making it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C112H175N37O26S2 |
|---|---|
Molecular Weight |
2520.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12R,17R,20S)-12-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-9-(1H-imidazol-4-ylmethyl)-2,8,11,19-tetraoxo-14,15-dithia-1,7,10,18-tetrazatricyclo[18.3.0.03,7]tricosane-17-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C112H175N37O26S2/c1-5-62(4)89(108(173)148-46-18-30-84(148)97(162)133-70(23-11-39-125-111(118)119)105(170)144-42-13-25-79(144)96(161)132-68(21-7-9-37-114)103(168)145-43-14-26-80(145)98(163)134-71(109(174)175)24-12-40-126-112(120)121)142-93(158)73(49-63-32-34-66(150)35-33-63)136-91(156)74(50-64-54-122-59-128-64)137-94(159)77-57-176-177-58-78(95(160)139-76(51-65-55-123-60-129-65)106(171)149-47-19-31-85(149)107(172)147-45-17-29-83(147)101(166)140-77)141-100(165)82-28-16-44-146(82)104(169)69(22-10-38-124-110(116)117)131-90(155)72(48-61(2)3)135-92(157)75(52-88(153)154)138-99(164)81-27-15-41-143(81)102(167)67(20-6-8-36-113)130-87(152)56-127-86(151)53-115/h32-35,54-55,59-62,67-85,89,150H,5-31,36-53,56-58,113-115H2,1-4H3,(H,122,128)(H,123,129)(H,127,151)(H,130,152)(H,131,155)(H,132,161)(H,133,162)(H,134,163)(H,135,157)(H,136,156)(H,137,159)(H,138,164)(H,139,160)(H,140,166)(H,141,165)(H,142,158)(H,153,154)(H,174,175)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t62-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |
InChI Key |
XGPRWOCHJCOKPK-MPSWBVCDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N6)CC9=CNC=N9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C6CSSCC(C(=O)NC(C(=O)N7CCCC7C(=O)N8CCCC8C(=O)N6)CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
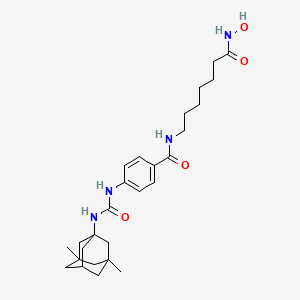
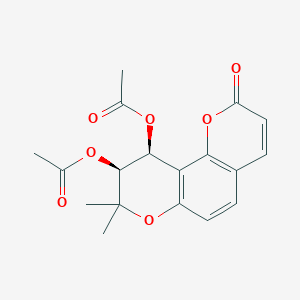
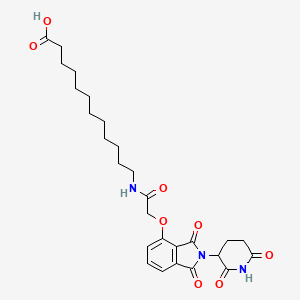
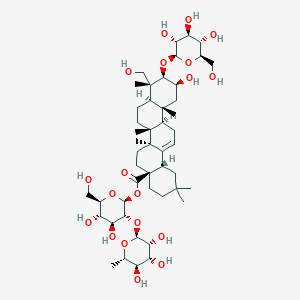
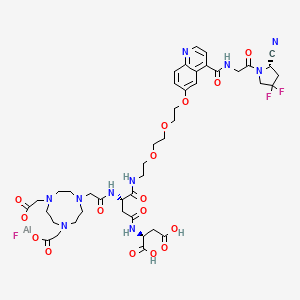
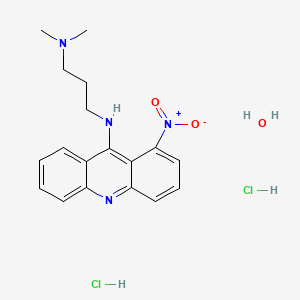
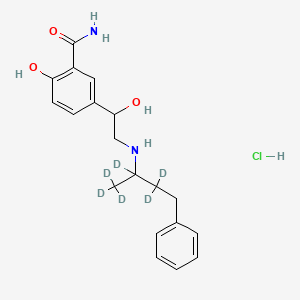
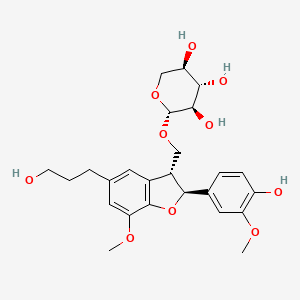
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
